N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a quinoline derivative, and an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multiple steps:
Formation of the Cyclohexenyl Ethyl Intermediate: This step involves the reaction of cyclohexene with an appropriate alkylating agent to form the cyclohexenyl ethyl intermediate.
Quinoline Derivative Synthesis: The quinoline derivative is synthesized through a series of reactions starting from aniline derivatives, involving cyclization and sulfonation steps.
Coupling Reaction: The final step involves coupling the cyclohexenyl ethyl intermediate with the quinoline derivative in the presence of an oxamide-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the cyclohexene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline or cyclohexene derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(methylsulfonyl)amino]benzamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is unique due to its combination of a cyclohexene ring, a quinoline derivative, and an oxamide group. This unique structure provides it with distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-28(26,27)23-13-5-8-16-9-10-17(14-18(16)23)22-20(25)19(24)21-12-11-15-6-3-2-4-7-15/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGPNTOQHLZHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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